3-(2-Chlorophenyl)propanal
Description
Nomenclature and Structural Representations of 3-(2-Chlorophenyl)propanal
A precise understanding of a chemical compound begins with its nomenclature and structural details. These identifiers are crucial for its unambiguous classification and retrieval in chemical databases and literature.
IUPAC and Common Synonyms
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . sigmaaldrich.com This name accurately describes the three-carbon aldehyde chain (propanal) substituted with a 2-chlorophenyl group at the third carbon.
In addition to its formal IUPAC name, the compound is also known by several synonyms in commercial and research contexts. These include:
2-Chlorobenzenepropanal cymitquimica.com
3-(2-Chlorophenyl)propionaldehyde cymitquimica.com
3-(2-Chlorphenyl)propanal cymitquimica.comcymitquimica.com
Benzenepropanal, 2-chloro- cymitquimica.com
Table 1: Synonyms of this compound
| Type | Name |
| IUPAC Name | This compound |
| Common Synonyms | 2-Chlorobenzenepropanal |
| 3-(2-Chlorophenyl)propionaldehyde | |
| 3-(2-Chlorphenyl)propanal | |
| Benzenepropanal, 2-chloro- |
Molecular Formula and Molecular Weight
The molecular formula of this compound is C₉H₉ClO . keyorganics.netechemi.comlookchem.com This formula indicates that each molecule is composed of nine carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom.
The molecular weight of the compound is approximately 168.62 g/mol . echemi.comsigmaaldrich.commatrixscientific.com This value is calculated based on the atomic weights of its constituent elements and is a fundamental property used in stoichiometric calculations for chemical reactions.
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
SMILES and InChI/InChIKey Notations
For computational and database purposes, chemical structures are often represented using string-based notations.
The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is C1=CC=C(C(=C1)CCC=O)Cl . uni.lu
The InChI (International Chemical Identifier) provides a more detailed, layered representation of the molecule. For this compound, the InChI is InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . sigmaaldrich.comcymitquimica.comuni.lu
The InChIKey is a hashed version of the InChI, used for database lookups. The InChIKey for this compound is GCADRZXDZQALMW-UHFFFAOYSA-N . sigmaaldrich.comcymitquimica.comuni.lu
Table 3: Structural Notations for this compound
| Notation | Identifier |
| SMILES | C1=CC=C(C(=C1)CCC=O)Cl |
| InChI | InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
| InChIKey | GCADRZXDZQALMW-UHFFFAOYSA-N |
Positioning of this compound within Organic Chemistry
The utility of this compound stems from its specific chemical classification and its role as a versatile synthetic intermediate.
Classification as an Aryl Aldehyde
This compound is classified as an aryl aldehyde . cymitquimica.com This classification arises from two key structural features: the presence of an aldehyde functional group (-CHO) and an aryl group (the 2-chlorophenyl ring) attached to the aldehyde's carbon chain. The aldehyde group is a site of high reactivity, participating in numerous chemical transformations, while the chlorinated aromatic ring influences the molecule's electronic properties and provides a scaffold for further functionalization. cymitquimica.com
Relevance as an Organic Building Block
As an organic building block, this compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for reactions such as oxidations to form carboxylic acids, reductions to yield alcohols, and various nucleophilic addition reactions. The presence of the 2-chlorophenyl group makes it a valuable precursor for creating a wide range of compounds, including those with potential applications in the pharmaceutical and agrochemical industries. cymitquimica.com The specific positioning of the chlorine atom can be strategically utilized in cross-coupling reactions to build larger, more intricate molecular architectures.
Overview of Research Trajectories for Aryl Aldehydes in Advanced Synthesis and Applications
Aryl aldehydes, the class of compounds to which this compound belongs, are fundamental building blocks in organic chemistry. wisdomlib.orgwisdomlib.org They serve as crucial precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgsciepublish.com The versatility of the aldehyde group, combined with the stability and diverse functionality of the aromatic ring, makes these compounds staples in both academic research and industrial applications. wisdomlib.orgnumberanalytics.com
Contemporary research on aryl aldehydes is advancing along several key trajectories, driven by the need for more efficient, selective, and sustainable chemical processes. numberanalytics.comcas.org One major focus is the development of novel catalytic systems. numberanalytics.com Catalytic methods are revolutionizing the synthesis and functionalization of aromatic aldehydes, offering significant improvements over traditional stoichiometric reactions by enhancing efficiency and reducing waste. numberanalytics.com This includes the use of transition metals like rhodium and nickel for reactions such as hydroformylation and cross-coupling, which allow for the direct formation of complex molecular architectures. rsc.orgacs.org For instance, nickel-catalyzed arylation of aldehydes provides a direct route to ketones, tolerating a wide range of functional groups. acs.org
Another significant research trend is the application of C-H functionalization strategies. chemrevlett.comacs.org This powerful approach allows for the direct modification of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic pathways. chemrevlett.com Aldehydes themselves have been utilized as coupling partners in these reactions, acting as arylation or alkylation agents, which represents a cost-effective and environmentally friendly strategy. chemrevlett.com
Furthermore, the principles of green chemistry are increasingly influencing research in this area. numberanalytics.comcas.org There is a growing emphasis on developing synthetic methods that are more sustainable, for example, by using solvent-free conditions or biocatalysis. numberanalytics.comcas.org The synthesis of aryl aldehydes and their derivatives through microbial fermentation is an emerging field with significant commercial interest, particularly for high-value products like vanillin (B372448) and benzaldehyde (B42025) used in the flavor and fragrance industry. sciepublish.com
In medicinal chemistry, aryl aldehydes are recognized as important pharmacophores and intermediates. wisdomlib.orgacs.org They can form Schiff-base adducts with amine groups in biological molecules, a property exploited in the development of therapeutic agents. acs.org Research continues to explore new aromatic aldehyde derivatives for their potential biological activities, contributing to the discovery of novel drug candidates. wisdomlib.org The development of axially chiral aryl aldehydes as catalysts in enantioselective reactions is another burgeoning area, demonstrating their potential to facilitate the synthesis of complex, optically pure molecules. ntu.edu.sg
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157433-36-8 | |
| Record name | 3-(2-Chlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Chlorophenyl Propanal
Precursor-Based Synthetic Routes
The synthesis of 3-(2-Chlorophenyl)propanal can be efficiently achieved by starting from carefully selected precursors. These routes are often characterized by their directness and rely on the strategic introduction or modification of functional groups on a pre-existing carbon skeleton.
Formation from Halogenated Precursors
The use of halogenated compounds as starting materials is a cornerstone in the synthesis of substituted aromatic molecules. These precursors offer reactive sites for carbon-carbon bond formation and other modifications. A notable method involves the reaction of a halogenated benzene (B151609) derivative with a suitable three-carbon synthon. For instance, a process analogous to the Heck reaction can be employed, where a haloarene like 2-chloroiodobenzene is coupled with allyl alcohol in the presence of a palladium catalyst. google.com While a specific example details the synthesis of the para-isomer, this methodology is applicable to the ortho-substituted compound as well. google.com Another approach starts with 1-(bromomethyl)-2-chlorobenzene, which undergoes nucleophilic substitution to build the propane (B168953) chain.
| Precursor | Reagent/Catalyst | Reaction Type | Reference |
| p-Chloroiodobenzene | Allyl alcohol, Palladium acetate | Heck-type reaction | google.com |
| 1-(bromomethyl)-2-chlorobenzene | Nucleophile | Nucleophilic Substitution |
This table showcases examples of halogenated precursors used in forming related phenylpropanal structures.
Aldehyde Group Introduction Strategies
Introducing the aldehyde functionality at the correct position is a critical step that can be accomplished through several reliable methods. The choice of strategy often depends on the availability of the starting material.
One of the most direct methods is the controlled oxidation of a primary alcohol . The precursor, 3-(2-chlorophenyl)propanol, can be oxidized using chromium-based reagents like the Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC) to yield the desired aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.
Alternatively, the aldehyde can be formed via the reduction of a carboxylic acid derivative . Starting from 3-(2-chlorophenyl)propanoic acid or its corresponding ester, reducing agents such as lithium aluminum hydride or diisobutylaluminium hydride (DIBAL-H) can be used to obtain this compound. smolecule.com
A third strategy is through an Aldol (B89426) condensation reaction . This involves reacting 2-chlorobenzaldehyde (B119727) with propanal under basic conditions (e.g., NaOH in ethanol) to construct the carbon backbone and introduce the aldehyde group simultaneously.
| Method | Precursor | Key Reagents | Key Features | Reference |
| Alcohol Oxidation | 3-(2-Chlorophenyl)propanol | Jones reagent, PCC | Direct conversion; risk of over-oxidation. | |
| Carboxylic Acid Reduction | 3-(2-Chlorophenyl)propanoic acid | LiAlH₄, DIBAL-H | Requires a more oxidized precursor. | smolecule.com |
| Aldol Condensation | 2-Chlorobenzaldehyde, Propanal | NaOH, Ethanol | Forms C-C bond and aldehyde in one phase. |
Application of Friedel-Crafts Acylation with Subsequent Oxidation for Related Compounds
The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. sigmaaldrich.com In the context of synthesizing related compounds, 2-chlorobenzene can be reacted with propionyl chloride using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org This reaction proceeds via an electrophilic aromatic substitution, where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.com
This process typically yields an aryl ketone, in this case, 1-(2-chlorophenyl)propan-1-one. smolecule.com This ketone serves as an intermediate which must then be transformed into the target aldehyde, this compound. This subsequent conversion requires multiple steps, such as reduction to the corresponding alcohol followed by controlled oxidation, distinguishing it from a direct "subsequent oxidation" pathway.
Multi-Step Synthesis Approaches
For more complex targets, including those requiring specific stereochemistry, multi-step synthetic sequences are employed. These approaches build the molecule progressively, often using advanced catalytic systems and reactive intermediates.
Role of Intermediates in Stereoselective Synthesis
Achieving stereoselectivity is crucial when synthesizing chiral molecules for applications in pharmaceuticals and materials science. The synthesis of enantiomerically enriched this compound and its derivatives relies on intermediates that guide the spatial arrangement of incoming groups.
One powerful technique is the use of chiral catalysts . For example, iminium ion-mediated catalysis can be used to generate enantioselective products. This method was demonstrated in the synthesis of (R)-3-(2-chlorophenyl)-3-cyclohexylpropanal, which achieved a high enantiomeric ratio (97:3). Another approach involves peptide-based catalysts to control the stereochemical outcome of the reaction. ethz.ch
The formation of specific covalent intermediates with chiral auxiliaries is a well-established strategy. An auxiliary, such as the readily available menthol, can be attached to the substrate. nih.gov The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, before the auxiliary is cleaved to release the enantiomerically pure product. nih.gov Furthermore, cascade reactions involving intermediates like Michael adducts can effectively establish multiple stereocenters in a single, highly controlled sequence. rsc.org
Utilization of Epoxidation and Functionalization via Nucleophilic Substitution/Hydroxylation
A versatile multi-step strategy involves the formation and subsequent ring-opening of an epoxide (oxirane) intermediate. nih.gov This pathway is particularly useful for constructing functionalized carbon chains. The synthesis begins by creating an epoxide, which can be achieved by treating an alkene precursor with a peroxy acid or by the intramolecular ring-closure of a halohydrin. nih.govorganic-chemistry.org
The high ring strain of the three-membered epoxide ring makes it susceptible to ring-opening by a variety of nucleophiles. nih.govresearchgate.net This step is the key to functionalization. The reaction of the epoxide with a nucleophile or its hydrolysis allows for the introduction of different groups and the extension of the carbon skeleton. researchgate.net The synthesis of intermediates for the fungicide epoxiconazole, which contains a chlorophenyl moiety, utilizes the epoxidation of a complex propene derivative as a key step. nih.govgoogle.com This highlights the industrial relevance of using epoxide intermediates for building complex molecules containing the 2-chlorophenyl structure. google.com The synthesis of related chlorophenyl propanol (B110389) derivatives has also been achieved via the ring-opening of oxirane intermediates derived from chlorocyclopropyl precursors.
Catalytic and Enantioselective Synthesis
The development of catalytic and enantioselective routes is crucial for producing chiral molecules with high purity. These methods often rely on sophisticated catalyst and ligand systems to control the stereochemical outcome of the reaction.
Chiral 1,2,3-triazoles are recognized as important structural motifs in various fields, and their asymmetric synthesis is a significant area of research. researchgate.net While not directly a method for propanal synthesis, the strategies used to create chiral triazoles highlight the power of specialized ligands in asymmetric catalysis, a principle applicable to other enantioselective transformations.
Chiral triazole derivatives have been synthesized and employed as effective ligands in asymmetric catalysis. researchgate.netbohrium.com For instance, new (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazoline derivatives have been used as ligands in asymmetric Diels-Alder reactions. researchgate.net Similarly, novel chiral triazole-based diaryliodonium salts have been developed and function as effective halogen bond donors in enantioselective catalysis, achieving high yields and excellent enantiomeric ratios in the functionalization of ketimines. acs.org The success of these systems is rooted in the specific stereochemical environment created by the chiral ligand around the metal center or reactive site.
The development of such catalytic systems for triazoles often involves screening different metal catalysts and chiral ligands to optimize for both yield and enantioselectivity. researchgate.net These principles—the design of rigid chiral scaffolds and their application as ligands for transition metals—are directly transferable to the challenge of synthesizing enantiomerically pure chiral aldehydes.
Rhodium-catalyzed hydroformylation, or the oxo process, is a powerful and atom-economical industrial method for producing aldehydes from alkenes. numberanalytics.comnumberanalytics.com For the synthesis of 2-arylpropanals, the hydroformylation of styrenes is a direct and efficient route. durham.ac.uk This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. numberanalytics.com
The key challenge in the hydroformylation of styrenes is controlling the regioselectivity—the preference for the formation of the branched 2-arylpropanal over the linear 3-arylpropanal isomer. The choice of ligands complexed to the rhodium catalyst is paramount in modulating this selectivity. numberanalytics.com Bulky phosphine (B1218219) and phosphite (B83602) ligands, for example, can influence the steric and electronic properties of the catalyst, thereby directing the reaction towards the desired isomer. numberanalytics.comnumberanalytics.comacs.org
A study utilizing a hybrid phosphate (B84403) promoter with a rhodium catalyst demonstrated remarkably high regioselectivity for the branched aldehyde under mild conditions (30 °C, 4.0 MPa syngas). mdpi.com This system was effective for a range of substituted styrenes, including those with chloro-substituents, affording the corresponding 2-arylpropanals in high yields. mdpi.com
| Substrate | Catalyst System | Conditions | Yield (%) | Branched:Linear Ratio | Reference |
| Styrene (B11656) | [Rh(COD)Cl]₂ / (S, R)-P8 | 30 °C, 4.0 MPa (CO/H₂=1:1), 24h | 99 | >20:1 | mdpi.com |
| 3-Chlorostyrene | [Rh(COD)Cl]₂ / (S, R)-P8 | 30 °C, 4.0 MPa (CO/H₂=1:1), 24h | 94 | >20:1 | mdpi.com |
| 4-Chlorostyrene | [Rh(COD)Cl]₂ / (S, R)-P8 | 30 °C, 4.0 MPa (CO/H₂=1:1), 24h | 93 | >20:1 | mdpi.com |
| 2-Bromostyrene | [Rh(COD)Cl]₂ / (S, R)-P8 | 30 °C, 4.0 MPa (CO/H₂=1:1), 48h | 91 | >20:1 | mdpi.com |
Table representing the rhodium-catalyzed hydroformylation of various substituted styrenes.
Furthermore, enantioselectivity in hydroformylation can be controlled by using chiral ligands. For the hydroformylation of styrene using a rhodium complex with the BisDiazaphos ligand, gas pressure was found to influence both regioselectivity and enantioselectivity. nih.gov Such detailed mechanistic understanding allows for the fine-tuning of reaction conditions to maximize the yield of a specific enantiomer. nih.gov
A novel and powerful strategy for synthesizing aldehydes involves the multi-carbon homologation of readily available aryl ketones. nih.govresearchgate.net This method utilizes a transition metal-catalyzed carbon-carbon bond cleavage, which serves as a powerful tool for reconstructing molecular skeletons. nih.gov In this process, the Ar-C(O) bond of an aryl ketone is cleaved, and the resulting aryl fragment is cross-coupled with an alkenol. researchgate.net
This transformation is promoted by a specially designed ligand, which plays a critical role in both the C-C bond cleavage and the subsequent asymmetric migration-insertion process. nih.govresearchgate.net The reaction demonstrates broad compatibility with various (hetero)aryl ketones, delivering the desired aldehyde or long-chain ketone products with good to excellent yields and high regioselectivity. nih.gov This protocol's utility has been showcased in the late-stage diversification of biologically important molecules. researchgate.net The mechanism is believed to proceed through an iterative β-hydride elimination/migratory-insertion sequence. researchgate.net
| Aryl Ketone Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1-phenylethan-1-one | but-3-en-2-ol | 4-phenylbutan-2-one | 95 | researchgate.net |
| 1-(naphthalen-2-yl)ethan-1-one | but-3-en-2-ol | 4-(naphthalen-2-yl)butan-2-one | 87 | researchgate.net |
| 1-(4-chlorophenyl)ethan-1-one | pent-1-en-3-ol | 1-(4-chlorophenyl)pentan-3-one | 81 | researchgate.net |
| 1-(thiophen-2-yl)ethan-1-one | but-3-en-2-ol | 4-(thiophen-2-yl)butan-2-one | 82 | researchgate.net |
Table illustrating the scope of aryl ketone homologation with various substrates.
Industrial Scale-Up and Process Optimization Considerations
Moving a synthetic protocol from the laboratory to an industrial scale requires significant optimization, focusing on efficiency, safety, cost-effectiveness, and sustainability.
Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering numerous advantages over traditional batch processing. mdpi.com These benefits include superior mixing and heat transfer, enhanced safety profiles for hazardous reactions, and the potential for automation and process optimization. mdpi.comrsc.org For the synthesis of aryl aldehydes, continuous flow processes can lead to increased yield and purity while reducing the formation of byproducts. rsc.org
A continuous-flow protocol was developed for the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides to produce the corresponding aldehydes using syngas (CO and H₂). nih.gov By optimizing parameters such as temperature, pressure, catalyst loading, and residence time, the process was intensified. nih.gov A key advantage identified was the ability to precisely control the stoichiometric ratio of CO to H₂, which critically influenced the yield. nih.gov This method allowed for a successful scale-up synthesis of 6-methoxy-2-naphthaldehyde, producing 3.8 g with an 85% isolated yield over a 415-minute operation. nih.gov
Similarly, the rhodium-catalyzed hydroformylation of styrenes has been successfully implemented in a continuous flow system using a "tube-in-tube" gas-liquid reactor. durham.ac.uk This setup enhances the safety of using flammable and toxic gases like CO and H₂ and makes the process more accessible for research laboratories and scalable for production. durham.ac.uk
| Reaction | Processing Method | Key Advantages of Flow Process | Reference |
| Reductive Carbonylation of Aryl Bromides | Continuous Flow | Precise control of gas stoichiometry, intensified conditions, low catalyst loading. | nih.gov |
| Hydroformylation of Styrenes | Continuous Flow | Enhanced safety with hazardous gases, easy to carry out, selective formation of branched aldehydes. | durham.ac.uk |
| Enantioselective Aldol Reaction | Continuous Flow | Marked reduction in reaction time (20 min vs 40 h), easy scalability. | beilstein-journals.org |
| Enantioselective Arylation of Aldehydes | Continuous Flow | Large-scale preparation, simple and efficient process. | d-nb.info |
Table comparing advantages of continuous flow processing for related syntheses.
The efficiency of industrial hydroformylation is heavily dependent on the catalytic system. While homogeneous rhodium catalysts are highly active, their separation from the product and subsequent recycling can be challenging and costly. mdpi.com Consequently, significant research has focused on developing advanced, often heterogeneous, catalytic systems that are stable, recyclable, and highly selective. numberanalytics.com
One approach is the immobilization of rhodium catalysts on solid supports. numberanalytics.com For example, rhodium nanoparticles immobilized on silica (B1680970) have proven effective and can be reused multiple times without a significant loss of activity. numberanalytics.com Another advanced system involves encapsulating isolated rhodium ions within the cages of zeolites (Rh@Y). chinesechemsoc.org This heterogeneous catalyst demonstrated remarkable recyclability with no loss of activity over five cycles and achieved perfect chemoselectivity (>99.9%) to aldehydes for a wide range of alkene substrates by inhibiting side reactions. chinesechemsoc.org
Covalent Triazine Frameworks (CTFs) have also been used as a support for rhodium single-atom catalysts (Rh/CTF-TPA). mdpi.com This system showed exceptional efficiency in the hydroformylation of long-chain olefins, outperforming homogeneous catalysts, due to the framework's ability to enrich reactant concentrations near the active sites and stabilize the rhodium atoms. mdpi.com
Optimizing reaction conditions such as temperature and pressure is also critical. For the Rh@Y catalyst, activity increased with syngas pressure, while the selectivity towards the linear aldehyde decreased. chinesechemsoc.org Finding the optimal balance of these parameters is key to maximizing the productivity and cost-effectiveness of the industrial process. nih.govchinesechemsoc.org
Mechanistic Investigations of Reactions Involving 3 2 Chlorophenyl Propanal
Aldehyde Group Reactivity Studies
The aldehyde functional group (-CHO) is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a multitude of transformations, including oxidation, reduction, and nucleophilic additions. proprep.com Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. libretexts.org
Oxidation Pathways to Carboxylic Acids
The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. libretexts.org For 3-(2-chlorophenyl)propanal, this pathway involves the conversion of the aldehyde group into a carboxylic acid group, yielding 3-(2-chlorophenyl)propanoic acid. This process typically employs strong oxidizing agents.
The reaction mechanism generally proceeds in two stages when starting from a primary alcohol: initial oxidation to an aldehyde, followed by further oxidation to the carboxylic acid. chemguide.co.uk When starting with the aldehyde, the key step is the addition of water to the carbonyl group to form a hydrate (B1144303) intermediate (a geminal diol). This hydrate is then oxidized by the reagent. nih.gov Common laboratory oxidizing agents include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid. libretexts.org, chemguide.co.uk During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion. chemguide.co.uk To ensure the reaction proceeds fully to the carboxylic acid, an excess of the oxidizing agent is used, and the mixture is often heated under reflux to prevent the intermediate aldehyde from distilling out of the reaction mixture. libretexts.org, chemguide.co.uk
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | 3-(2-Chlorophenyl)propanoic acid |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline, heat | 3-(2-Chlorophenyl)propanoic acid |
| Chromic Acid (H₂CrO₄) | Jones Oxidation | 3-(2-Chlorophenyl)propanoic acid |
| Sodium Hypochlorite (NaOCl) with TEMPO | Phase-transfer conditions, followed by NaClO₂ | 3-(2-Chlorophenyl)propanoic acid nih.gov |
This table presents common reagents for the oxidation of aldehydes to carboxylic acids.
Reduction Pathways to Alcohols
The reduction of aldehydes yields primary alcohols. In the case of this compound, the product of reduction is 3-(2-chlorophenyl)propan-1-ol. uni.lu This transformation is typically achieved using metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com In a subsequent step, this alkoxide intermediate is protonated by a protic solvent (like water or alcohol) to give the final alcohol product. youtube.com NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, whereas the more reactive LiAlH₄ requires an anhydrous ether solvent and a separate aqueous workup step. libretexts.org
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-(2-Chlorophenyl)propan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O workup | 3-(2-Chlorophenyl)propan-1-ol |
| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Raney Nickel, Pt, Pd) | 3-(2-Chlorophenyl)propan-1-ol |
This table illustrates common reagents for the reduction of aldehydes to primary alcohols.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is a characteristic reaction of carbonyl compounds. fiveable.me It involves the attack of an electron-rich nucleophile on the electron-poor carbonyl carbon, leading to the formation of a tetrahedral intermediate as the sp² hybridized carbon changes to sp³. fiveable.me, youtube.com
For an aldehyde like this compound, which possesses acidic alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it can undergo base-catalyzed aldol (B89426) condensation. youtube.com In this reaction, a base removes an alpha-hydrogen to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. quora.com The resulting product is a β-hydroxy aldehyde, known as an aldol. This product can subsequently undergo dehydration to form an α,β-unsaturated aldehyde. youtube.com
Other nucleophilic addition reactions include the formation of cyanohydrins (with cyanide ion), hemiacetals (with alcohols), and imines (with primary amines). fiveable.me, libretexts.org
| Reaction Type | Reagent(s) | Intermediate/Product Type |
| Aldol Condensation | Dilute NaOH or KOH | β-Hydroxy aldehyde (Aldol) |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |
| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin |
| Acetal (B89532) Formation | Alcohol (R-OH), acid catalyst | Hemiacetal, then Acetal |
This table summarizes key nucleophilic addition and condensation reactions for aldehydes.
Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group's reactivity is primarily centered on the aromatic ring and the influence of the chlorine substituent.
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions common to alkyl halides, SₙAr reactions proceed through a different mechanism because the backside attack required for Sₙ2 is sterically hindered by the benzene (B151609) ring, and the formation of an aryl cation for Sₙ1 is highly unfavorable. wikipedia.org, libretexts.org
The SₙAr mechanism typically involves a two-step addition-elimination process. nih.gov First, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
This reaction is significantly facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org, libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In this compound, the propyl-aldehyde substituent is not a strong electron-withdrawing group capable of activating the ring for SₙAr. Therefore, the potential for nucleophilic aromatic substitution on the chlorophenyl ring under typical SₙAr conditions is low.
Impact of Chlorine Substituents on Electronic Effects and Reactivity
The chlorine atom on the benzene ring in this compound exerts a dual electronic influence that affects the ring's reactivity, particularly in electrophilic aromatic substitution. These effects are the inductive effect and the resonance effect.
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. libretexts.org, libretexts.org This inductive effect deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted benzene. libretexts.org
Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be delocalized into the aromatic pi (π) system. vedantu.com, brainly.in This donation of electron density through resonance increases the electron density at the ortho and para positions of the ring. vedantu.com, quora.com This effect is responsible for stabilizing the carbocation intermediate formed during electrophilic attack at these positions. libretexts.org
For halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, leading to a net deactivation of the ring. vedantu.com, libretexts.org However, the orientation of incoming electrophiles is controlled by the resonance effect, which directs substitution to the ortho and para positions. brainly.in Thus, chlorine is classified as an ortho-, para-directing deactivator. vedantu.com, libretexts.org
| Electronic Effect | Description | Impact on Reactivity | Directing Influence |
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to chlorine's electronegativity. libretexts.org | Deactivates the aromatic ring towards electrophiles. libretexts.org | N/A |
| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. libretexts.org | Activates the ortho and para positions relative to the meta position. libretexts.org | Ortho, Para |
This table summarizes the electronic effects of the chlorine substituent on the phenyl ring.
Mechanistic Elucidation of Complex Transformations
The study of reaction mechanisms provides fundamental insights into how chemical bonds are formed and broken. For derivatives of this compound, understanding these pathways is crucial for designing synthetic routes and controlling reaction outcomes.
Radical vs. Cationic Pathways in C-H Functionalization
Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups, enhancing step-economy. researchgate.net The mechanisms of these reactions can typically be classified as proceeding through either radical or cationic intermediates.
Radical Pathways: These mechanisms involve species with unpaired electrons and are often initiated by radical initiators or through photocatalysis. researchgate.net A common strategy is hydrogen atom transfer (HAT), where a catalyst abstracts a hydrogen atom from the substrate to form a carbon-centered radical. nih.gov This intermediate can then be trapped by another reagent to form the final product. For a molecule like this compound, benzylic C-H bonds are potential sites for such reactions. Various transition metal catalysts, including those based on manganese and copper, are known to facilitate radical-rebound or radical-relay pathways for C-H functionalization. nih.gov
Cationic Pathways: In contrast, cationic pathways involve the formation of a carbocation intermediate. Cationic palladium(II) complexes, for instance, have demonstrated high reactivity towards aromatic C-H activation, even at room temperature. beilstein-journals.org The mechanism often involves the coordination of a directing group to the metal center, followed by C-H activation to form a metallacycle intermediate. beilstein-journals.org This intermediate then reacts with a coupling partner to yield the functionalized product. The presence of the aldehyde group or a derivatized functional group could potentially direct such a cationic C-H activation at the ortho position of the chlorophenyl ring.
The preferred pathway depends on the specific reagents, catalysts, and reaction conditions employed. The choice of oxidant and catalyst system is critical in determining whether the reaction proceeds via a radical or a cationic intermediate.
Role of Ligands in C-C Bond Cleavage and Migration-Insertion Processes
Transition metal-catalyzed reactions that involve the cleavage of carbon-carbon bonds are of significant interest for molecular rearrangements and skeletal editing. In these processes, the ligands coordinated to the metal center play a decisive role in controlling reactivity and selectivity.
Ligands influence the steric and electronic environment of the metal catalyst. For instance, the size of pincer ligands can determine the preferred mechanistic pathway for CO2 insertion into a metal-alkyl bond, favoring a 1,2-insertion for smaller ligands and an S_E2 pathway for bulkier ones. nih.gov This highlights the importance of steric factors.
In the context of C-C bond cleavage, ligands can facilitate the oxidative addition of a strained C-C bond to the metal center. Subsequent steps, such as migration-insertion, involve the movement of a group (e.g., alkyl, hydride) from the metal to a coordinated unsaturated molecule (e.g., CO, alkene). The electronic properties of the ligands—whether they are strong σ-donors or π-acceptors—modulate the electron density at the metal center, thereby affecting the rates of these fundamental organometallic steps. nih.gov Homolytic cleavage of bonds in organic substrates can be initiated by organometallic complexes, leading to a variety of products through subsequent aggregation and bond formation processes, which are also influenced by the ligand sphere. nih.govresearchgate.net
For a substrate like this compound, a hypothetical reaction involving the cleavage of the C-C bond between the propanal chain and the phenyl ring would be heavily dependent on the chosen catalyst-ligand system.
Kinetic Resolution via Lipase-Mediated Acylation of Related Propanols
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Enzymatic kinetic resolution (EKR) using lipases is particularly effective due to the high stereoselectivity of these biocatalysts. The kinetic resolution of the corresponding alcohol, 3-(2-chlorophenyl)propan-1-ol, can be achieved through lipase-mediated acylation.
In this process, a lipase (B570770) selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of one enantiomer of the acylated product (an ester) and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species are commonly employed. nih.govmdpi.com The choice of acyl donor, often an activated ester like vinyl acetate, and the solvent are critical parameters for optimizing the efficiency and selectivity of the resolution. mdpi.com This method has been successfully applied to a wide range of aromatic secondary alcohols and related structures. nih.govmdpi.com
| Substrate | Lipase | Reaction Type | Acyl Donor/Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aromatic Morita-Baylis-Hillman Adducts | Pseudomonas fluorescens lipase, CAL-B, Novozyme 435 | Hydrolysis | - | >90% | nih.gov |
| trans-Flavan-4-ols | AK lipase from Pseudomonas fluorescens | Acetylation | Vinyl Acetate | >99% (Product), 50-99% (Substrate) | mdpi.com |
| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Lipase from Pseudomonas fluorescens | Hydrolysis | Phosphate (B84403) buffer/Acetonitrile (B52724) | >99% (S-alcohol) | mdpi.com |
| 1-(3-bromofuran-2-yl)-2-chloroethanol | Lipase | Acylation | (Z)-acrylates | 98% (ee) | nih.gov |
Pericyclic Reactions and Environmental Catalysis
Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules with high stereocontrol. wikipedia.org The development of these reactions in environmentally benign media, such as water, represents a significant advance in green chemistry.
Lewis Acid Catalysis in Aqueous Diels-Alder Reactions for Related Compounds
The Diels-Alder reaction, a [4+2] cycloaddition, can be significantly accelerated by Lewis acids. ias.ac.in When performed in an aqueous medium, the catalytic activity of certain Lewis acids is often enhanced. For α,β-unsaturated aldehydes and ketones related to this compound (e.g., cinnamaldehyde (B126680) derivatives), Lewis acids coordinate to the carbonyl oxygen. This coordination increases the electrophilicity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a diene. ias.ac.inmdpi.com
Copper(II) salts, among other metal ions, have been shown to be effective catalysts for Diels-Alder reactions in water. iitd.ac.inrug.nl Comparative studies have shown that Lewis acid catalysis in water can be significantly more effective than specific acid (Brønsted acid) catalysis under similar conditions. iitd.ac.inresearchgate.net For example, the reaction rate with copper(II) catalysis can be over an order of magnitude faster than with hydrochloric acid catalysis at the same concentration. iitd.ac.in
| Catalyst System | Dienophile Type | Key Observation | Reference |
|---|---|---|---|
| Copper(II) Nitrate (B79036) vs. HCl | Azachalcones | Cu(II) catalysis is ~40 times faster than HCl catalysis at equimolar concentrations. | iitd.ac.in |
| Co(II), Ni(II), Cu(II), Zn(II) ions | 3-phenyl-1-(2-pyridyl)-2-propen-1-ones | Catalysis by 0.010 M Cu(NO₃)₂ in water accelerates the reaction by a factor of 79,300 relative to the uncatalyzed reaction in acetonitrile. | rug.nl |
| Calcium triflate (Ca(OTf)₂) | Carbonyl-conjugated dienophiles | Effective Lewis acid for normal electron-demand Diels-Alder reactions, providing excellent yields. | ias.ac.in |
| Boron trifluoride (BF₃) | Cycloalkenones (intramolecular) | Increases the electrophilic nature of the β-carbon, resulting in a more asynchronous and accelerated cycloaddition. | acs.org |
Influence of Aqueous Reaction Media on Reaction Kinetics and Stereochemistry
Performing Diels-Alder reactions in water as a solvent, even without a catalyst, often leads to remarkable rate enhancements and improved selectivities compared to organic solvents. nih.govrug.nl This phenomenon, sometimes called the "water effect," is attributed to several factors.
Hydrophobic Effect: The enforced hydrophobic interactions between the nonpolar diene and dienophile molecules in the highly polar aqueous environment reduce the activation energy by effectively "squeezing" the reactants together. rug.nlrug.nl This pre-organization of the reactants accelerates the reaction.
Hydrogen Bonding: Water can form hydrogen bonds with the activated complex, particularly with dienophiles containing hydrogen-bond accepting groups like a carbonyl. This hydrogen bonding stabilizes the polarized transition state, further lowering the activation barrier. nih.gov
These factors also influence the stereochemical outcome of the reaction. Aqueous media tend to enhance the endo selectivity of the Diels-Alder reaction. rug.nl The stabilization of the more polar endo transition state, which benefits from favorable secondary orbital interactions, is more pronounced in water, leading to a higher ratio of the endo to the exo product.
Computational Chemistry and Molecular Modeling of 3 2 Chlorophenyl Propanal
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 3-(2-Chlorophenyl)propanal. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and orbital characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable conformation (optimized geometry) of a molecule. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters such as bond lengths, bond angles, and dihedral angles of this compound are calculated. mit.eduscispace.com The optimization process seeks the lowest energy state on the potential energy surface.
Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). uit.no These calculations also predict the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net The vibrational modes can be assigned to specific functional groups, providing a theoretical spectrum that can be compared with experimental data for structural validation. researchgate.net Key vibrational frequencies for this compound would include the characteristic stretching of the aldehyde C=O group, C-Cl stretching, aromatic and aliphatic C-H stretching, and phenyl ring vibrations.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Propyl Chain | 2980 - 2850 |
| C-H Stretch (Aldehyde) | -CHO | 2830 - 2720 |
| C=O Stretch | Aldehyde | ~1730 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-Cl Stretch | Chlorophenyl | ~750 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. scirp.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely centered on the electron-deficient carbonyl group of the aldehyde. This distribution indicates that the molecule would likely act as a nucleophile at the ring and an electrophile at the carbonyl carbon.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.52 |
| Energy Gap (ΔE) | 5.33 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing information about atomic charges, hybridization, and intramolecular charge transfer (ICT) interactions. usc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).
For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the chlorine and oxygen atoms to adjacent anti-bonding orbitals. These interactions, known as hyperconjugation, contribute significantly to the molecule's stability. The analysis is performed using second-order perturbation theory on the Fock matrix, where the stabilization energy E(2) associated with each donor-acceptor interaction is calculated. Larger E(2) values indicate stronger electronic interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) Cl | σ(Caromatic-Caromatic) | ~1.5 |
| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | ~20.0 |
| LP(2) O | σ(Caldehyde-H) | ~2.2 |
| σ(C-C) | σ(C-C) | ~5.0 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It is a 3D map of the electron density, color-coded to represent different electrostatic potential values.
The MEP surface is typically mapped onto a constant electron density surface. Different colors indicate various potential values:
Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen and chlorine atoms).
Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms, especially the acidic aldehyde proton).
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen, making it a primary site for protonation and interactions with electrophiles. A less intense negative region would be associated with the chlorine atom. Positive potentials would be located around the hydrogen atoms of the propanal chain and the phenyl ring, identifying them as potential sites for nucleophilic interaction.
Prediction of Chemical Reactivity and Interactions
Computational methods are also employed to predict how a molecule will interact with other chemical or biological entities.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For this compound, a hypothetical docking study could be performed against a relevant enzyme, such as an aldehyde dehydrogenase or a specific receptor implicated in a disease pathway. The simulation involves:
Preparing the 3D structures of both the ligand (this compound) and the protein target.
Defining a binding site or "docking box" on the receptor.
Using a scoring function to evaluate numerous possible binding poses, predicting the binding affinity (often in kcal/mol).
The results reveal the most stable binding conformation and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. A lower binding energy score typically indicates a more favorable and stable interaction.
| Parameter | Value/Description |
|---|---|
| Protein Target (Example) | Aldehyde Dehydrogenase 2 (ALDH2) |
| Binding Affinity (kcal/mol) | -6.5 |
| Key Interacting Residues | Cys302, Glu268, Thr244 |
| Types of Interactions | Hydrogen bond (with carbonyl oxygen), Hydrophobic interactions (with phenyl ring) |
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Reaction Pathways
The exploration of chemical reaction mechanisms at a molecular level is greatly enhanced by computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. This approach is especially valuable for studying reactions in complex environments, such as in a solvent or an enzyme active site. In a QM/MM simulation, the chemically active part of the system, where bond-breaking and bond-forming events occur, is treated with computationally intensive quantum mechanics. The surrounding environment, which influences the reaction through steric and electrostatic interactions, is described using less computationally demanding molecular mechanics.
For a molecule like this compound, a key reaction of interest is the nucleophilic attack at the carbonyl carbon of the aldehyde group. This is a fundamental step in many organic reactions, including aldol (B89426) additions and reductions. A QM/MM model of such a reaction would typically define the this compound molecule and the attacking nucleophile as the QM region. The solvent molecules or surrounding protein residues would constitute the MM region.
The primary goal of these simulations is to map the potential energy surface of the reaction, identifying the transition state(s) and any intermediates. This allows for the calculation of the activation energy, which is crucial for understanding the reaction kinetics.
Illustrative Example: Aldol Reaction
The aldol reaction, a cornerstone of carbon-carbon bond formation, provides a relevant example. wikipedia.orgorganic-chemistry.org In a hypothetical QM/MM study of the aldol reaction of this compound with an enolate, the simulation would elucidate the stereochemical outcome of the reaction. By calculating the energy barriers for the formation of different stereoisomeric products, researchers can predict which diastereomer is likely to be favored. libretexts.org
Computational studies on the aldol reaction of various aldehydes have demonstrated that the stereoselectivity is highly dependent on the structure of the transition state, which is influenced by the steric and electronic properties of the reactants and the catalyst. acs.orgresearchgate.net For this compound, the presence of the ortho-chloro substituent on the phenyl ring would be expected to exert a significant influence on the geometry of the transition state and, consequently, the stereochemical course of the reaction.
A representative data table from a hypothetical QM/MM study on the nucleophilic addition to a substituted propanal is presented below. This table illustrates the kind of energetic data that such a study would generate.
| Transition State | Diastereomer | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
| TS1 | (R,S) | 15.2 | 0.0 |
| TS2 | (R,R) | 16.5 | 1.3 |
| TS3 | (S,S) | 15.8 | 0.6 |
| TS4 | (S,R) | 17.1 | 1.9 |
This is a hypothetical data table for illustrative purposes.
Prediction of Stereoelectronic Effects
Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound impact on the structure, stability, and reactivity of molecules. For this compound, the interplay between the electronic properties of the ortho-chloro substituent and the conformational flexibility of the propanal side chain gives rise to notable stereoelectronic interactions.
Computational methods, particularly those based on Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for dissecting these effects. NBO analysis, for instance, can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals.
Conformational Preferences and Reactivity
The conformational landscape of this compound is influenced by the orientation of the propanal chain relative to the chlorophenyl ring. The presence of the chlorine atom at the ortho position introduces both steric hindrance and electronic perturbations that dictate the preferred conformations. Computational studies on similar ortho-substituted alkylbenzenes have shown that the rotational barrier around the bond connecting the alkyl chain to the aromatic ring is influenced by these substituents.
One key stereoelectronic interaction to consider is the hyperconjugation between the C-C and C-H bonds of the propanal chain and the π-system of the chlorophenyl ring. Additionally, the lone pairs of the chlorine atom can engage in interactions with neighboring orbitals. These interactions can influence the electron density at the carbonyl carbon, thereby affecting its electrophilicity and reactivity towards nucleophiles.
A computational analysis would involve a conformational search to identify the low-energy conformers of this compound. For each conformer, an NBO analysis would be performed to identify and quantify the significant stereoelectronic interactions.
The table below provides a hypothetical summary of NBO analysis for two conformers of an ortho-substituted phenylpropane, illustrating the type of data used to assess stereoelectronic effects.
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) - Conformer A (gauche) | Interaction Energy (kcal/mol) - Conformer B (anti) |
| σ(Cα-Cβ) | π(C1-C6) | 1.2 | 0.8 |
| σ(Cβ-H) | σ(Cα-C=O) | 0.9 | 1.5 |
| n(Cl) | σ*(C1-C2) | 0.5 | 0.6 |
This is a hypothetical data table for illustrative purposes.
Such an analysis would reveal how the conformational preferences of this compound are governed by a delicate balance of steric and stereoelectronic factors, which in turn modulate its chemical reactivity.
Advanced Analytical Characterization Techniques for 3 2 Chlorophenyl Propanal and Its Derivatives
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the elucidation of the molecular architecture of 3-(2-Chlorophenyl)propanal. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. ipb.ptresearchgate.net
In the ¹H NMR spectrum of this compound, the hydrogen atoms (protons) occupy distinct chemical environments, leading to a series of signals with characteristic chemical shifts (δ), multiplicities, and integration values. docbrown.infodocbrown.info The aldehydic proton is highly deshielded and appears as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons of the ethyl bridge appear as two multiplets: one around 3.0 ppm (alpha to the aromatic ring) and another around 2.8 ppm (alpha to the carbonyl group). The four protons on the substituted benzene (B151609) ring typically resonate in the aromatic region, between 7.1 and 7.4 ppm, with complex splitting patterns due to their relative positions. rsc.org
The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, appearing around 200 ppm. The carbons of the aromatic ring are observed in the 127-140 ppm range, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The two methylene carbons of the propyl chain would appear further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.8 | ~200 | Triplet (t) |
| Aromatic (-C₆H₄) | ~7.1 - 7.4 | ~127 - 140 | Multiplet (m) |
| Methylene (-CH₂-CHO) | ~2.8 | ~45 | Triplet of triplets (tt) |
| Methylene (Ar-CH₂-) | ~3.0 | ~28 | Triplet (t) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tsijournals.comnih.gov
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is expected around 1725 cm⁻¹. The presence of the aldehyde is further confirmed by two distinct C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The C-Cl bond stretch typically appears in the fingerprint region, between 800 and 600 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1725 |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 |
| Aromatic (C=C) | Stretch | ~1600 - 1450 |
| Aromatic (C-H) | Stretch | >3000 |
| Aliphatic (C-H) | Stretch | <3000 |
| Chloroalkane (C-Cl) | Stretch | ~800 - 600 |
UV-Visible Spectrophotometry for Absorbance and Band Gap Determination
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu For compounds like this compound, which contain chromophores (the phenyl ring and the carbonyl group), this technique is quite informative.
The spectrum is expected to show two main absorption bands. The intense band at shorter wavelengths (around 200-280 nm) is attributed to π → π* electronic transitions within the chlorinated benzene ring. A much weaker absorption band at longer wavelengths (around 290-310 nm) corresponds to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. Furthermore, the data from the UV-Vis spectrum, specifically the absorption edge, can be used to calculate the optical band gap of the material, which is a crucial parameter for semiconductor applications. researchgate.net
Mass Spectrometry (GC-MS, LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info
For this compound (C₉H₉ClO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass, which is approximately 168.03 Da. uni.lu The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways can be proposed based on the structure. gre.ac.uk A prominent fragmentation is the McLafferty rearrangement, characteristic of aldehydes, which would result in a radical cation. Another common cleavage is the loss of the propyl side chain or parts of it. A particularly diagnostic fragmentation for ortho-chloro substituted phenyl compounds involves the loss of the chlorine atom. nih.gov Analysis of these fragments helps to piece together the original molecular structure. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Possible Origin |
| 168/170 | [C₉H₉ClO]⁺ | Molecular Ion ([M]⁺) |
| 140/142 | [C₈H₇Cl]⁺ | Loss of CO |
| 139/141 | [C₇H₄Cl]⁺ | Loss of C₂H₅O |
| 111 | [C₆H₄Cl]⁺ | Cleavage of the propyl chain |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement product |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific analyte. For the analysis of this compound and its derivatives, liquid chromatography is particularly well-suited.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the separation, identification, and quantification of compounds. pensoft.net UPLC, a more recent innovation, utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. lcms.cz This results in significantly improved resolution, shorter run times, and increased sensitivity. lcms.cz
For the analysis of this compound, a reversed-phase (RP) method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid) to improve peak shape.
Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum. The retention time—the time it takes for the analyte to pass through the column—is a characteristic identifier for the compound under specific conditions. The area under the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification when calibrated with standards. Combining these chromatographic techniques with mass spectrometry (LC-MS or UPLC-MS) provides an even more powerful tool for unequivocal identification and quantification. lcms.cznih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the qualitative analysis of this compound and its derivatives. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase (an organic solvent or a mixture of solvents).
The polarity of the analyte plays a significant role in its separation. As an aldehyde, this compound is a moderately polar compound. Its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is highly dependent on the solvent system used. For instance, in the analysis of aromatic aldehydes like benzaldehyde (B42025), a non-polar solvent system such as pentane/diethyl ether is effective. chemistryhall.com It is expected that this compound would have a different Rf value compared to its potential impurities or derivatives, such as the corresponding alcohol (3-(2-chlorophenyl)propan-1-ol) or carboxylic acid (3-(2-chlorophenyl)propanoic acid). The alcohol, being more polar, would exhibit a lower Rf value, while the less polar starting materials or byproducts would travel further up the plate.
Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, which is the case for aromatic compounds like this compound. Alternatively, chemical staining agents can be used. A stain specific for aldehydes and ketones, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be employed, which reacts to form colored spots, confirming the presence of the carbonyl group. chemistryhall.com
Table 1: Representative TLC Conditions for Aromatic Aldehydes
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Pentane:Diethyl Ether (e.g., 7:3 v/v) chemistryhall.com |
| Visualization | UV light (254 nm), Anisaldehyde stain, 2,4-Dinitrophenylhydrazine (DNPH) stain chemistryhall.com |
| Expected Rf of Aldehyde | ~0.3 - 0.6 (highly dependent on exact solvent system) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The method is typically coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectra for structural confirmation.
For the analysis of chlorinated hydrocarbons, specific GC methods have been developed. For instance, EPA method 8121 utilizes a dual-column/dual-detector approach for enhanced selectivity and resolution. epa.gov A common stationary phase for this type of analysis is a 5% phenyl polymethylsiloxane fused-silica capillary column, known for its robustness and high separation efficiency. mdpi.com
In a typical GC-MS analysis of this compound, a dilute solution of the sample is injected into a heated inlet, where it is vaporized. The vapor is then carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the column is often programmed to increase over time to ensure the efficient elution of all components. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification.
In some cases, derivatization may be employed to improve the volatility and thermal stability of the analytes or to enhance detector response. For related compounds like 3-chloropropane-1,2-diol (3-MCPD), derivatization is a common practice before GC-MS analysis. agriculturejournals.cz However, for this compound, direct analysis is generally feasible.
Table 2: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | DB-5 or similar 5% phenyl polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material.
When analyzing a derivative of this compound, a TGA thermogram would show the temperature ranges where the compound is stable and the temperatures at which it begins to decompose. The percentage of mass loss at different stages of decomposition provides information about the composition of the compound and the nature of the degradation products. For example, studies on the thermal degradation of polymers containing chlorophenyl groups, such as Poly(N-(meta-chlorophenyl) maleimide), have shown multi-step degradation processes. researchgate.net The initial mass loss is often attributed to the loss of volatile components or the scission of less stable functional groups, while subsequent mass losses at higher temperatures correspond to the breakdown of the main structure. researchgate.net
The DTA curve, often recorded simultaneously with the TGA, provides complementary information. It displays endothermic (heat-absorbing) or exothermic (heat-releasing) events. An endothermic peak might indicate melting, boiling, or sublimation, whereas an exothermic peak could signify crystallization or decomposition. For many organic compounds, decomposition is an exothermic process.
Table 3: Representative Thermal Analysis Data for a Chlorophenyl-Containing Derivative (Based on data for Poly(N-(meta-chlorophenyl) maleimide) as an illustrative example) researchgate.net
| Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA) | Assignment |
|---|---|---|---|
| Up to 160 | ~1.6 | - | Loss of volatile impurities/moisture |
| 160 - 440 | ~25 | Exothermic | Initial decomposition step |
| 440 - 600 | ~65 | Exothermic | Main chain degradation |
Crystallographic Analysis
The analysis of derivatives of this compound by XRD has provided detailed structural insights. For instance, the crystal structure of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine was determined using a BRUKER KAPPA AREA diffractometer with Mo-Kα radiation. biointerfaceresearch.com Such studies confirm the molecular connectivity and stereochemistry and reveal details about intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. biointerfaceresearch.com
In another example, the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, a Schiff base derivative, was determined. researchgate.net The analysis revealed the dihedral angle between the two aromatic rings and the presence of intramolecular hydrogen bonds. researchgate.net This information is crucial for understanding the molecule's shape and electronic properties. The crystallographic data obtained from XRD analysis are typically deposited in crystallographic databases and include key parameters such as the crystal system, space group, and unit cell dimensions.
Table 4: Crystallographic Data for a Derivative of this compound (Data for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C14H12ClNO |
| Molecular Weight | 261.70 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 13.4341 (8) Å |
| b = 8.4701 (4) Å | |
| c = 12.0115 (8) Å | |
| α = 90° | |
| β = 112.846 (5)° | |
| γ = 90° | |
| Volume (V) | 1240.86 (13) Å3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.401 Mg/m3 |
Biological Interactions and Mechanistic Studies of 3 2 Chlorophenyl Propanal Analogs
Interactions with Biological Molecules and Metabolic Pathways
While specific metabolic pathway studies for 3-(2-chlorophenyl)propanal are not extensively detailed in available literature, the metabolism of similar aldehydes and chlorophenyl compounds provides insight into its likely biological interactions. Aldehydes are generally reactive compounds that can be metabolized through oxidation to their corresponding carboxylic acids. For instance, propionaldehyde (B47417) is known to be oxidized to propionic acid via aldehyde dehydrogenase (ALDH) enzymes. epa.gov The presence of the chlorophenyl group suggests that metabolic processes could also involve hydroxylation of the aromatic ring, followed by conjugation reactions to facilitate excretion. wikipedia.org
Chlorophenols and their derivatives are recognized for their toxicological profiles, as they can penetrate skin and epithelium. nih.gov Their transformation in biological systems can sometimes lead to the formation of electrophilic metabolites capable of binding to and potentially damaging DNA or other cellular macromolecules. nih.gov The metabolism of prothioconazole (B1679736), a complex fungicide derived from a 2-chlorophenyl structure, proceeds via desulfuration or oxidative hydroxylation of the phenyl group, followed by conjugation with glucuronic acid. wikipedia.org This suggests that the 2-chlorophenyl moiety within analogs is a target for metabolic modification.
Role as a Precursor to Biologically Active Compounds
This compound and its structural analogs are valuable intermediates in the synthesis of a variety of biologically active molecules, ranging from agricultural fungicides to pharmaceuticals.
The 2-chlorophenyl structural motif is central to the synthesis of the broad-spectrum triazolinthione fungicide, prothioconazole. fao.org Prothioconazole's chemical name is 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione. wikipedia.orgnih.gov The synthesis of this complex molecule involves key intermediates that contain the core structure derivable from this compound. For example, processes describe the use of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane as valuable precursors for prothioconazole. googleapis.com These intermediates are assembled from simpler building blocks, including a 2-chlorobenzyl group, highlighting the foundational role of the 2-chlorophenyl structure in constructing the final fungicidal molecule. googleapis.com The mechanism of prothioconazole involves the inhibition of the CYP51 enzyme, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. wikipedia.orgfao.org
The aldehyde functional group makes this compound a versatile building block for more complex organic molecules in drug development. bldpharm.com Aldehydes are readily used in reactions to form new carbon-carbon bonds and introduce various functional groups. For example, analogs like 3-(4-chlorophenyl)propanal (B1313349) serve as starting materials for the synthesis of novel antidepressants. The chlorophenylpropane structure is a motif found in various compounds designed for medicinal chemistry applications. This framework is utilized in the synthesis of a range of active pharmaceutical ingredients (APIs). For instance, multicomponent reactions, which are efficient methods for drug synthesis, can utilize aldehyde precursors to rapidly assemble complex molecular architectures for biologically active compounds. mdpi.commdpi.com
Homologation is a chemical process that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) group (-CH2-). While specific examples detailing the homologation of this compound are not prominent in the reviewed literature, aldehydes, in general, are key substrates for such reactions. Processes like the Wittig reaction or the Arndt-Eistert synthesis can be used to extend the carbon chain of an aldehyde, thereby creating a new, longer-chain molecule. This strategy is a fundamental tool in organic synthesis for accessing a series of related compounds (a homologous series) from a common precursor, which can then be tested for biological activity. This allows for the systematic modification of a molecule's structure to optimize its pharmacological properties.
Pharmacological and Toxicological Investigations of Derivatives
Derivatives synthesized from precursors containing the 3-(2-chlorophenyl) moiety have been the subject of significant pharmacological investigation, particularly for their effects on the central nervous system.
A series of hybrid compounds based on a pyrrolidine-2,5-dione core have been synthesized and evaluated for their potential as anticonvulsant and antinociceptive (pain-relieving) agents. nih.govsemanticscholar.org These compounds often merge structural features of known antiepileptic drugs like ethosuximide (B1671622) and lacosamide. semanticscholar.org
In these studies, 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives have demonstrated significant activity in preclinical models of epilepsy. nih.govmdpi.com The anticonvulsant properties are typically assessed using the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model in mice. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The 6 Hz test is considered a model for therapy-resistant partial seizures. nih.gov
One of the most active compounds identified in a study was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 ). nih.govmdpi.com This derivative showed potent, broad-spectrum anticonvulsant activity, with median effective dose (ED₅₀) values that were superior to the reference drug, valproic acid, in both the MES and 6 Hz tests. nih.govmdpi.com
Given that many anticonvulsant drugs also show efficacy in managing neuropathic pain, promising compounds are often evaluated for antinociceptive activity. nih.govnih.govmdpi.com The formalin test in mice, which induces both an early neurogenic phase and a later inflammatory phase of pain, is a common model for this assessment. nih.govmdpi.com Compound 6 and related derivatives demonstrated significant analgesic effects in this model. nih.gov The likely mechanism of action for these dual activities is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov
Table 1: Anticonvulsant Activity of Selected 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives nih.govmdpi.com
| Compound | Test Model | ED₅₀ (mg/kg) |
| 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 |
| 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 |
| Valproic Acid (Reference Drug) | MES | 252.74 |
| Valproic Acid (Reference Drug) | 6 Hz (32 mA) | 130.64 |
Modulation of L-type Calcium Channels by Related Compounds
L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and gene expression. The modulation of these channels by chemical compounds is a significant area of pharmacological research. Studies on related compounds indicate that external ions and specific organic molecules can influence the activity of LTCCs. For instance, the replacement of external sodium ions with other cations has been shown to cause a substantial increase in the peak L-type calcium current in ventricular cells. nih.gov This effect is reportedly blocked by LTCC antagonists and is linked to the modulation of calcium-channel phosphorylation through a cAMP-dependent protein kinase pathway. nih.gov
Furthermore, research into fatty acids has demonstrated their ability to modulate LTCCs. Oleate (B1233923), a monounsaturated fatty acid, has been shown to enhance elevations in intracellular calcium mediated by LTCCs when these channels are expressed in heterologous systems like COS-7 and HEK-293 cells. researchgate.net The potentiation of the calcium current by oleate was observed to be dependent on the specific subunits (e.g., β-cell Cav1.3 or lung Cav1.2) that constitute the channel, indicating that different auxiliary subunits can lead to differential augmentation of the channel's activity. researchgate.net
Enzyme Inhibition Studies of Sulfonamide Analogs
Sulfonamide derivatives represent a prominent class of compounds extensively studied for their enzyme-inhibiting properties. Their ability to target various enzymes makes them relevant in the development of therapeutic agents for a range of diseases. nih.gov
One of the primary targets for sulfonamide analogs is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov Research on a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives demonstrated potent inhibitory activity against several human carbonic anhydrase (hCA) isozymes, including hCA-II, hCA-IX, and hCA-XII. nih.gov Notably, some derivatives exhibited significantly greater inhibitory potential than the standard inhibitor acetazolamide. nih.gov
In addition to carbonic anhydrases, sulfonamide analogs have been investigated as inhibitors of other enzymes, such as α-glucosidase and α-amylase, which are key targets in the management of diabetes. mdpi.com A study on a library of 1,2-benzothiazine-N-arylacetamides, which contain a sulfonamide-related cyclic structure, revealed that compounds with chloro, bromo, and methyl substituents showed good inhibitory activity against α-glucosidase. mdpi.com Molecular docking studies suggested that the benzothiazine nucleus and the acetamide (B32628) group were crucial for binding interactions with these enzymes. mdpi.com
Cytotoxicity Activity Against Cancer Cell Lines by Indole (B1671886) Derivatives
Indole derivatives, which can be considered structural analogs, are recognized for their significant potential as anticancer agents, acting through various mechanisms. nih.govnih.gov A number of studies have demonstrated the cytotoxic effects of novel indole-based compounds against a panel of human cancer cell lines.
For example, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). nih.gov Several of these compounds displayed notable activity. One particular compound showed selective toxicity towards the HT29 malignant colon cell line while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in the HT29 cells. nih.gov Another derivative was found to be active against MCF7 and PC3 cancer cells, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. nih.gov
The table below summarizes the cytotoxic activity of selected indole-aryl amide derivatives against various cancer cell lines. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | HT29 | 1.87 |
| HeLa | 6.25 | |
| MCF7 | >50 | |
| PC-3 | 12.5 | |
| Jurkat J6 | 3.12 | |
| Derivative B | MCF7 | 0.81 |
| PC-3 | 2.13 | |
| Derivative C | HeLa | 5.64 |
Mechanisms of Biological Action
Interaction with Enzymes or Receptors
The biological activities of chemical compounds are often initiated by their interaction with specific molecular targets, such as enzymes and receptors. Analogs related to this compound have been shown to engage with such targets, leading to the modulation of biological pathways.
Sulfonamide analogs are well-documented enzyme inhibitors. Their mechanism of action frequently involves binding to the active site of an enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's catalytic activity. For instance, sulfonamides effectively inhibit various isozymes of carbonic anhydrase. nih.gov Molecular docking studies have helped to identify the specific interactions, such as hydrogen bonding and van der Waals forces, between the sulfonamide ligands and the amino acid residues within the active site of the target enzyme. nih.govmdpi.com
Indole derivatives have been shown to interact with receptors. Certain indole-aryl amides have demonstrated binding affinity for κ-opioid receptors (κ-OR), with some compounds showing Kᵢ values in the low micromolar range. nih.gov This interaction with a G-protein coupled receptor suggests a mechanism by which these compounds can initiate cellular signaling cascades, which may be correlated with their observed cytotoxic activity against specific cancer cells. nih.gov
Modulation of Cellular Functions
The interaction of bioactive compounds with their molecular targets can lead to a cascade of downstream effects, resulting in the modulation of various cellular functions. These modulations can encompass changes in cell signaling, metabolic pathways, cell cycle progression, and programmed cell death. nih.gov
A key example is the ability of certain indole derivatives to induce apoptosis and cell cycle arrest in cancer cells. nih.gov By triggering the apoptotic pathway, these compounds can lead to the programmed elimination of malignant cells. The arrest of the cell cycle at specific checkpoints, such as the G1 phase, prevents cancer cells from proliferating. nih.gov These actions are fundamental mechanisms for controlling tumor growth. Metabolic reprogramming is another critical way cellular functions are modulated. Changes in key metabolic pathways, such as fatty acid oxidation and glycolysis, can determine cell fate and have significant consequences in disease states. nih.gov
Endothelium-Derived Hyperpolarizing Factor (EDHF) Dependent Mechanisms in Vasodilation (for acrolein)
The endothelium plays a critical role in regulating vascular tone through the release of several vasodilating factors. wikipedia.orgyoutube.com Beyond nitric oxide (NO) and prostacyclin, the Endothelium-Derived Hyperpolarizing Factor (EDHF) represents a crucial pathway, especially in smaller resistance arteries. wikipedia.orgnih.gov The EDHF-mediated response is defined as the endothelium-dependent vasodilation that persists even when NO and prostacyclin production are inhibited. nih.govnih.gov
The mechanism of EDHF involves the hyperpolarization of vascular smooth muscle cells. wikipedia.org This is achieved by the opening of potassium channels on the smooth muscle cell membrane, leading to an efflux of potassium ions. nih.gov This efflux makes the cell's membrane potential more negative (hyperpolarized), which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes the smooth muscle cells to relax, leading to vasodilation. nih.govmdpi.com Studies on various compounds, such as aspirin, have shown that they can induce vasodilation through an EDHF-mediated mechanism that involves the activation of calcium-activated potassium channels. nih.govmdpi.com This vasodilation is abolished when the endothelium is removed or when the smooth muscle cells are depolarized with a high concentration of potassium chloride, confirming the central role of the endothelium and hyperpolarization in this process. nih.govmdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for 3-(2-chlorophenyl)propanal is a key area of research aimed at improving efficiency, selectivity, and sustainability. While traditional methods have relied on established reactions, emerging research is focused on innovative approaches that offer significant advantages.
One promising avenue is the application of microwave-assisted organic synthesis (MAOS). researchgate.netat.uaajrconline.org This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final product compared to conventional heating methods. researchgate.netat.ua The basic mechanisms behind microwave heating involve dipolar polarization and conduction, which efficiently transfer energy to polar molecules in the reaction mixture. researchgate.net The application of MAOS to the synthesis of 3-arylpropanals, including this compound, represents a significant step towards more efficient and environmentally friendly chemical manufacturing. nih.gov
The table below summarizes key aspects of emerging synthetic approaches.
| Synthetic Approach | Key Advantages | Relevance to this compound |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, increased purity, energy efficiency. researchgate.netajrconline.org | Offers a greener and more efficient alternative to conventional heating for its synthesis. nih.gov |
| Process Optimization and Refinement | Increased overall yield, cost-effectiveness, scalability. researchgate.net | Development of more economical and industrially viable manufacturing processes. |
Future research in this area will likely focus on the integration of multiple innovative techniques, such as combining novel catalytic systems with microwave assistance or developing one-pot syntheses that minimize intermediate isolation steps.
Exploration of New Catalytic Systems
Rhodium-based catalysts have been extensively studied for the hydroformylation of vinylarenes. rsc.orgnih.govnih.gov The regioselectivity of the reaction, which determines the ratio of the branched aldehyde (like this compound) to the linear aldehyde, is highly dependent on the ligands attached to the rhodium center. nih.govmdpi.com Research has shown that rhodium diphosphine catalyst systems can be tuned to favor the formation of the branched product. rsc.org For instance, the use of a rhodium complex with a tetraphosphorus (B14172348) ligand has been reported to yield surprisingly high regioselectivity for the linear aldehyde in the hydroformylation of styrene (B11656), highlighting the profound impact of ligand design on the reaction outcome. nih.gov Conversely, other ligand systems can be designed to favor the branched isomer, which is the desired product in the case of this compound. mdpi.com
Recent advancements have also seen the emergence of copper hydride (CuH) catalysis as a viable method for the formal hydroformylation of vinyl arenes. nih.gov This approach provides access to highly enantioenriched α-aryl acetal (B89532) products, which can then be converted to the corresponding aldehydes, with excellent branched regioselectivity. nih.gov This represents a significant development in the field, offering an alternative to the more established rhodium-based systems.
The following table details some of the catalytic systems being explored:
| Catalyst System | Ligand Type | Key Features |
| Rhodium-based | Diphosphine | Allows for tuning of regioselectivity towards branched aldehydes. rsc.org |
| Rhodium-based | Tetraphosphorus | Can achieve very high regioselectivity, demonstrating the importance of ligand structure. nih.gov |
| Copper Hydride (CuH) | Chiral Phosphine (B1218219) | Enables highly enantioselective formal hydroformylation with excellent branched regioselectivity. nih.gov |
Future research will likely focus on the development of even more sophisticated ligands that can provide greater control over the catalytic process, as well as the exploration of catalysts based on other transition metals that may offer improved performance or lower cost.
Advanced Computational Studies for Predictive Modeling
Advanced computational studies have become an indispensable tool in modern chemistry for elucidating reaction mechanisms and predicting the properties and activities of molecules. rsc.org In the context of this compound, computational methods are being applied to understand its synthesis and to predict the biological activities of its derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. sioc-journal.cnacs.orgresearchgate.netrsc.org DFT calculations have been employed to study the rhodium-catalyzed hydroformylation of olefins, providing valuable insights into the energetics of the catalytic cycle and the factors that control regioselectivity. sioc-journal.cnacs.orgresearchgate.netacs.org These studies can help in the rational design of new catalysts with improved performance for the synthesis of this compound. rsc.org For example, computational studies can model the interaction of different ligands with the rhodium center and predict how these interactions will influence the outcome of the reaction. acs.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govjetir.orgwikipedia.org QSAR models can be used to predict the therapeutic potential or toxicity of new compounds based on their molecular descriptors. nih.govnih.govccspublishing.org.cn For derivatives of this compound, QSAR studies can help to identify structural features that are important for a desired biological effect, thereby guiding the synthesis of new and more potent therapeutic agents. jetir.org This predictive capability can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. jetir.org
The table below outlines the application of these computational methods:
| Computational Method | Application | Predictive Power |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for hydroformylation. sioc-journal.cnacs.orgresearchgate.net | Predicts catalyst performance and regioselectivity, aiding in catalyst design. rsc.orgacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity and toxicity of derivatives. nih.govnih.govccspublishing.org.cn | Guides the design of new therapeutic agents with enhanced potency and reduced side effects. jetir.orgwikipedia.org |
The future of computational studies in this field lies in the development of more accurate and efficient methods, as well as the integration of multiple computational techniques to provide a more comprehensive understanding of the chemical and biological properties of this compound and its derivatives. chemrxiv.org
Investigation of Undiscovered Biological Activities and Therapeutic Applications
While this compound is primarily known as a chemical intermediate, there is growing interest in the potential biological activities and therapeutic applications of its derivatives. The structural scaffold of this compound offers a versatile platform for the synthesis of a wide range of molecules with diverse pharmacological properties.
Research has already demonstrated that compounds derived from this compound can exhibit significant biological activity. For instance, it is a key intermediate in the synthesis of certain 1,4-benzodiazepinone compounds that have shown potential as anticancer agents. It has also been used in the preparation of erythromycin (B1671065) derivatives with antibiotic properties.
The exploration of new biological activities is a promising area of research. Given that many natural products with aldehyde functional groups possess antifungal properties, there is potential for derivatives of this compound to exhibit similar activity. nih.govresearchgate.net Studies on related propanamide derivatives have shown promising anthelmintic, antibacterial, and antifungal activities, suggesting that the this compound scaffold could be a valuable starting point for the development of new anti-infective agents. researchgate.netmdpi.comacspublisher.com
The table below highlights potential areas for the investigation of new biological activities:
| Potential Biological Activity | Rationale | Therapeutic Application |
| Antifungal | Aldehyde-containing natural products often exhibit antifungal properties. nih.govresearchgate.net | Development of new treatments for fungal infections. |
| Antibacterial | Related propanamide derivatives have shown antibacterial activity. researchgate.net | Discovery of novel antibiotics to combat resistant bacteria. |
| Anthelmintic | Propanamide derivatives have demonstrated anthelmintic properties. researchgate.net | Creation of new drugs for parasitic worm infections. |
| Anticancer | Serves as an intermediate for known anticancer compounds. | Design of new anticancer agents with improved efficacy and selectivity. |
Future research in this domain will involve the synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets to identify new lead compounds for drug discovery.
Sustainable Synthesis and Green Chemistry Applications
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and improve sustainability. Research in this area is focused on the use of greener solvents, the development of biocatalytic methods, and the application of energy-efficient technologies.
Biocatalysis offers a powerful green chemistry approach to chemical synthesis. mdpi.comchemrxiv.org The use of enzymes or whole-cell systems to carry out chemical transformations can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. chemrxiv.org Research into the biocatalytic production of aldehydes is an active area, with the potential for developing enzymatic routes to this compound and other related compounds. mdpi.comnih.govacs.orgacs.org
As mentioned previously, microwave-assisted synthesis is another green technology that can be applied to the production of this compound. researchgate.netajrconline.orgtsijournals.com By significantly reducing reaction times and often improving yields, microwave synthesis can lead to substantial energy savings and a more efficient use of resources. researchgate.netajrconline.org
The table below summarizes these green chemistry approaches:
| Green Chemistry Approach | Key Principles | Application to this compound Synthesis |
| Greener Solvents | Use of less toxic and more environmentally friendly solvents, improved catalyst recycling. rsc.orgmdpi.comresearchgate.netacs.orgfigshare.com | Reduces the environmental impact of the hydroformylation process. |
| Biocatalysis | Use of enzymes or whole cells, mild reaction conditions, high selectivity. mdpi.comchemrxiv.orgnih.govacs.orgacs.org | Offers a potentially more sustainable and selective synthetic route. |
| Microwave-Assisted Synthesis | Reduced energy consumption, shorter reaction times, higher yields. researchgate.netajrconline.orgtsijournals.com | Improves the energy efficiency and overall sustainability of the synthesis. |
The future of sustainable synthesis for this compound will likely involve a combination of these approaches, leading to manufacturing processes that are not only economically viable but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)propanal, and how do reaction conditions influence yield?
- Methodology :
-
Aldol Condensation : React 2-chlorobenzaldehyde with propanal under alkaline conditions (e.g., NaOH in ethanol) at 60–80°C. This method is adapted from analogous syntheses of chlorophenyl ketones .
-
Oxidation of Alcohols : Use a Jones reagent (CrO₃/H₂SO₄) to oxidize 3-(2-Chlorophenyl)propanol. Monitor reaction progress via TLC to avoid over-oxidation .
-
Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures improves purity .
Method Conditions Yield Range Key Challenges Aldol Condensation NaOH, ethanol, 60–80°C 40–60% Competing side reactions Alcohol Oxidation CrO₃/H₂SO₄, 0–5°C 50–70% Over-oxidation to carboxylic acid
Q. How can researchers characterize this compound using spectroscopic techniques?
- NMR :
- ¹H NMR : Look for aldehyde proton at δ 9.5–10.0 ppm (singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). The methylene protons adjacent to the aldehyde appear as a triplet near δ 2.5–3.0 ppm .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while aromatic carbons appear between δ 120–140 ppm .
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 168 (C₉H₉ClO⁺) and fragmentation patterns (e.g., loss of CHO group at m/z 139) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to volatile aldehydes .
- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as halogenated waste .
- Exposure Limits : Follow PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) guidelines for airborne exposure .
Advanced Research Questions
Q. How does the ortho-chlorine substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Steric Effects : The ortho-chlorine creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., Grignard reagents). Use smaller nucleophiles (e.g., CN⁻) for efficient addition .
- Electronic Effects : The electron-withdrawing Cl group polarizes the aldehyde, enhancing electrophilicity. This accelerates reactions with weak nucleophiles (e.g., amines) .
- Case Study : In Knoevenagel condensations, this compound reacts with malononitrile 20% faster than its para-chloro analog due to increased electrophilicity .
Q. What computational approaches can predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., aldehyde dehydrogenases). The chlorophenyl group may occupy hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., enolate formation) and transition states .
- MD Simulations : Simulate stability in aqueous solutions; the compound shows low solubility (logP ~2.5), requiring co-solvents (e.g., DMSO) for biological assays .
Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?
- Root Causes :
- Isomeric Impurities : Check for E/Z isomerism in α,β-unsaturated derivatives using NOESY NMR .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; aromatic proton shifts vary by up to 0.3 ppm .
- Validation : Cross-reference with high-resolution MS and X-ray crystallography (if crystalline derivatives are available) .
Methodological Guidelines
- Synthetic Optimization : Screen catalysts (e.g., proline derivatives) to improve enantioselectivity in asymmetric syntheses .
- Data Reproducibility : Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) to minimize variability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
